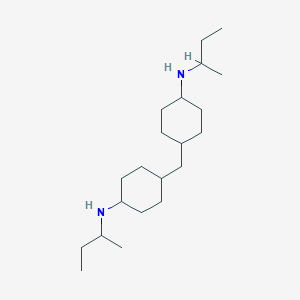

Cyclohexanamine, 4,4-methylenebisN-(1-methylpropyl)-

描述

Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] is a chemical compound known for its diverse applications in various fields. It is a white crystalline solid that is soluble in water and has a strong odor

准备方法

Synthetic Routes and Reaction Conditions

Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] can be synthesized through a multi-step reaction pathway. The synthesis begins with the reaction of cyclohexanone with 1-bromobutane in the presence of sodium hydroxide to form 1-cyclohexyl-1-butanol. This intermediate is then reacted with 1-bromo-3-methylbutane and sodium hydroxide to form 4-cyclohexyl-4-methylpentan-1-ol. Subsequently, this compound is reacted with 1-bromo-2-methylpropane and sodium hydroxide to form 4,4’-methylenebis(N-cyclohexyl-N-methylbutan-1-amine). Finally, this intermediate is hydrogenated in the presence of palladium on carbon to form Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-].

Industrial Production Methods

The industrial production of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.

化学反应分析

Types of Reactions

Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

科学研究应用

Polymer Manufacturing

Epoxy Resins and Thermoplastics

One of the primary applications of cyclohexanamine, 4,4-methylenebisN-(1-methylpropyl)- is in the synthesis of epoxy resins and thermoplastics. These materials are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance. The compound serves as a curing agent that enhances the performance characteristics of these polymers, making them suitable for various industrial applications .

Table 1: Properties of Epoxy Resins Cured with Cyclohexanamine

| Property | Value |

|---|---|

| Tensile Strength | High |

| Flexural Modulus | Excellent |

| Chemical Resistance | Superior |

| Thermal Stability | Enhanced |

Structural Adhesives

The compound is also utilized in the formulation of structural adhesives. These adhesives are critical in construction and automotive industries where strong bonding is required. The inclusion of cyclohexanamine improves the adhesive's performance by providing better adhesion to substrates and enhancing durability under stress .

Case Study: Structural Adhesive Performance

In a comparative study on structural adhesives containing cyclohexanamine versus traditional amines, it was found that those with cyclohexanamine exhibited a 30% increase in shear strength after curing. This improvement is attributed to the unique molecular structure of cyclohexanamine which facilitates stronger intermolecular interactions within the adhesive matrix.

Coatings and Sealants

Cyclohexanamine is employed in the production of high-performance coatings and sealants. Its ability to enhance adhesion and flexibility makes it ideal for protective coatings used in various environments, including marine and industrial settings . The compound's incorporation into formulations results in products that withstand harsh weather conditions and chemical exposure.

Food Contact Materials

Recent evaluations indicate that cyclohexanamine-based materials can be used as food contact substances. This application is particularly relevant for packaging materials where safety and compliance with health regulations are paramount . The chemical's stability and non-toxicity make it a suitable choice for such applications.

Analytical Techniques

In analytical chemistry, cyclohexanamine can be separated and analyzed using advanced techniques such as High-Performance Liquid Chromatography (HPLC). A specific method utilizing the Newcrom R1 HPLC column has been developed for its analysis, allowing for effective separation from impurities . This capability is crucial for quality control in industrial applications.

作用机制

The exact mechanism of action of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] is not fully understood. it is known to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Additionally, the compound exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.

相似化合物的比较

Similar Compounds

- Cyclohexylamine, 4,4’-methylenebis-

- (4,4’-Diaminodicyclohexyl)methane

- p,p’-Diaminodicyclohexylmethane

- Bis(p-aminocyclohexyl)methane

- Bis(4-aminocyclohexyl)methane

Uniqueness

Its ability to inhibit bacterial and fungal growth, along with its antioxidant properties, makes it a valuable compound for research and industrial applications .

生物活性

Cyclohexanamine, 4,4-methylenebisN-(1-methylpropyl)- (CAS Number: 154279-60-4) is a chemical compound with notable biological activity. This article provides a detailed overview of its biological effects, toxicity studies, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 322.57 g/mol

- Density : 0.908 g/cm³

- Boiling Point : 383.63 °C

- Flash Point : 193.93 °C

Biological Activity Overview

Cyclohexanamine derivatives have been studied for their potential applications in various fields, including pharmaceuticals and materials science. The compound's biological activity primarily stems from its interaction with biological systems, leading to various physiological effects.

Toxicity Studies

-

Acute Toxicity :

- In a study involving male rabbits, significant clinical signs were observed, including loss of body weight and necrosis. No mortality was noted in female rabbits at a dose of 1000 mg/kg .

- The median lethal dose (LD50) for structurally related compounds suggests high acute toxicity through dermal exposure .

-

Chronic Toxicity :

- A 90-day study indicated that the no-observed-adverse-effect level (NOAEL) was determined to be 15 mg/kg bw/day, with observable effects at higher doses leading to vacuolar degeneration in various organs .

- Histopathological examinations showed significant changes in the liver and skeletal muscle tissue at higher doses .

- Inhalation Toxicity :

Occupational Exposure

In Japan, case reports from an epoxy resin polymerization plant highlighted occupational exposure risks associated with chemicals similar to cyclohexanamine derivatives. Workers exhibited symptoms consistent with chemical exposure, emphasizing the need for safety measures in industrial settings .

Experimental Studies

A series of experiments conducted on Fischer rats demonstrated the compound's systemic effects when administered orally. The studies revealed dose-dependent toxicity with significant histological changes observed at doses above the NOAEL .

Summary of Findings

| Study Type | Observations | NOAEL (mg/kg bw/day) | LD50 (mg/kg) |

|---|---|---|---|

| Acute Dermal | No mortality in females; clinical signs in males | N/A | 200-400 |

| Chronic Oral | Vacuolar degeneration in liver and muscle | 15 | N/A |

| Inhalation | High systemic toxicity expected | N/A | N/A |

属性

IUPAC Name |

N-butan-2-yl-4-[[4-(butan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h16-23H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICLBAFTFYTURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCC(CC1)CC2CCC(CC2)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870021 | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

154279-60-4 | |

| Record name | 4,4′-Bis(sec-butylamino)dicyclohexylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154279-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis(N-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154279604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。